molecular formula C10H10BrNO4S2 B2824211 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1396854-43-5

5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2824211
CAS RN: 1396854-43-5
M. Wt: 352.22
InChI Key: NRQMWHHIDPQYAZ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene and its derivatives have been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Derivatization Applications

One significant application of 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide in scientific research is its involvement in synthesis and derivatization processes. Hartman and Halczenko (1990) demonstrated the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides through a method starting from 3-arylsulfonyl heterocycle, followed by chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride. This method enabled the generation of bromomethyl analogs, serving as precursors for amine derivatives of the parent thiophenesulfonamides, highlighting its role in creating building blocks for further chemical synthesis (Hartman & Halczenko, 1990).

Catalysis and Biofuel Production

Another intriguing application involves the catalytic properties of sulfonamide derivatives in biofuel production. Antunes et al. (2014) discussed how sulfonated, partially reduced graphene oxide exhibited superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, underlining the potential of sulfonamide derivatives in catalysis and sustainable energy production (Antunes et al., 2014).

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, Sperry and Wright (2005) reviewed the application of five-membered aromatic heterocycles, like furans and thiophenes, in medicinal chemistry, highlighting their role as key components in therapeutic agents. These compounds, potentially including derivatives of this compound, are valued for their stability, ease of functionalization, and presence in various pharmacologically active molecules (Sperry & Wright, 2005).

Environmental Degradation Studies

Lastly, the capability of Escherichia coli to degrade heterocyclic compounds, including furan and thiophene derivatives, through successive mutations points towards the environmental and biotechnological applications of such compounds. Abdulrashid and Clark (1987) discovered that specific mutations allowed E. coli to use furan-2-carboxylic acid and thiophene-2-carboxylic acid as sole carbon and energy sources, indicating the potential role of thiophene sulfonamide derivatives in bioremediation and environmental sciences (Abdulrashid & Clark, 1987).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMWHHIDPQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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